Comprehensive Technical Guide on (R)-1-(3-Cyclopropoxyphenyl)ethanamine: Structure, Synthesis, and Pharmacological Applications
Comprehensive Technical Guide on (R)-1-(3-Cyclopropoxyphenyl)ethanamine: Structure, Synthesis, and Pharmacological Applications
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of chiral, sterically distinct building blocks is essential for optimizing target affinity, metabolic stability, and pharmacokinetic profiles. (R)-1-(3-cyclopropoxyphenyl)ethanamine (CAS: 1198223-19-6) has emerged as a highly versatile chiral amine intermediate. By combining the rigid, sp²-like character of a cyclopropyl ether with a strictly defined (R)-stereocenter, this compound serves as a critical pharmacophore fragment in the development of dUTPase inhibitors, HIV antivirals, and central nervous system (CNS) therapeutics.
This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, structural rationale, validated synthetic methodologies, and applications in drug discovery.
Chemical Identity and Physicochemical Profiling
The structural uniqueness of (R)-1-(3-cyclopropoxyphenyl)ethanamine lies in its dual functionalization: a primary amine situated on a chiral ethyl linker, and a cyclopropoxy ether at the meta position of the aromatic ring.
Quantitative Data Summary
| Property | Specification / Value |
| Chemical Name | (R)-1-(3-cyclopropoxyphenyl)ethanamine |
| CAS Registry Number | 1198223-19-6 [3] |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| Stereochemistry | (R)-enantiomer (>98% ee typically required) |
| Topological Polar Surface Area (TPSA) | 35.2 Ų |
| Appearance | Colorless to pale yellow liquid (Free base) / White powder (HCl salt) |
| Solubility | Soluble in Methanol, DMSO, Dichloromethane; Insoluble in Hexanes |
Structural Rationale in Medicinal Chemistry
-
The Cyclopropoxy Advantage: Unlike an isopropoxy group, which is strictly aliphatic and highly flexible, the cyclopropyl ring possesses high ring strain and sp²-hybridized character in its C-C bonds. This allows the cyclopropoxy group to participate in weak π -stacking or CH- π interactions within protein binding pockets. Furthermore, it exhibits higher metabolic stability against cytochrome P450-mediated O-dealkylation compared to linear or branched alkyl ethers.
-
Stereospecificity: The (R)-methyl group on the ethanamine linker restricts the conformational freedom of the molecule. When coupled to a larger drug scaffold (e.g., via an amide or urea bond), this stereocenter forces the aromatic ring into a highly specific vector, maximizing binding enthalpy in deep, hydrophobic enzymatic pockets.
Validated Synthetic Methodology
The synthesis of highly enantioenriched 1-arylethanamines requires robust, self-validating protocols. While enzymatic transamination is possible, the Ellman’s chiral sulfinamide auxiliary approach remains the gold standard for laboratory-scale synthesis due to its predictability and high diastereomeric excess (d.e.).
Protocol: Asymmetric Synthesis via Ellman's Auxiliary
Phase 1: Etherification (Chan-Lam Coupling)
-
Reagents: 3-Hydroxyacetophenone (1.0 eq), cyclopropylboronic acid (2.0 eq), Cu(OAc)₂ (0.1 eq), Na₂CO₃ (2.0 eq), bipyridine (0.1 eq).
-
Procedure: Suspend reagents in 1,2-dichloroethane (DCE). Stir vigorously at 70°C under an ambient air atmosphere for 12-16 hours.
-
Causality & Logic: Standard Sₙ2 alkylation fails for cyclopropanation due to the immense ring strain and poor leaving-group ability of cyclopropyl halides. The Chan-Lam coupling circumvents this by utilizing a copper(II) catalyst and boronic acid to drive an oxidative addition/reductive elimination cycle, successfully forming the ether linkage without ring-opening side reactions.
Phase 2: Imine Condensation
-
Reagents: 3-Cyclopropoxyacetophenone (1.0 eq), (R)-2-methylpropane-2-sulfinamide (1.1 eq), Titanium(IV) ethoxide[Ti(OEt)₄] (2.0 eq).
-
Procedure: Dissolve the ketone and sulfinamide in anhydrous THF. Add Ti(OEt)₄ dropwise at room temperature. Heat to 60°C for 18 hours. Quench with brine, filter through Celite, and concentrate.
-
Causality & Logic: Ketones are significantly less electrophilic than aldehydes, rendering standard acid catalysts (like PTSA) ineffective for condensation. Ti(OEt)₄ serves a dual purpose: it acts as a strong Lewis acid to activate the carbonyl carbon and functions as an irreversible water scavenger, driving the equilibrium entirely toward the chiral sulfinylimine.
Phase 3: Stereoselective Reduction
-
Reagents: Chiral sulfinylimine (1.0 eq), NaBH₄ (3.0 eq).
-
Procedure: Dissolve the imine in a 95:5 mixture of THF:H₂O. Cool to -50°C. Add NaBH₄ in portions. Stir for 4 hours, gradually warming to 0°C.
-
Causality & Logic: The addition of exactly 5% water to the THF solvent is a critical parameter. It accelerates the reduction rate of NaBH₄ while maintaining a highly ordered, six-membered cyclic transition state coordinated by the sodium cation. This steric control minimizes the formation of the (S)-diastereomer, consistently yielding >95% d.e.
Phase 4: Auxiliary Cleavage
-
Reagents: Diastereomeric sulfinamide, 4M HCl in dioxane.
-
Procedure: Dissolve the sulfinamide in methanol. Add 4M HCl in dioxane (3.0 eq) at 0°C. Stir for 1 hour at room temperature. Concentrate under vacuum and precipitate the resulting hydrochloride salt with diethyl ether.
-
Causality & Logic: The tert-butanesulfinyl group is highly acid-labile. Brief exposure to anhydrous HCl cleanly cleaves the N-S bond without racemizing the newly formed chiral center or degrading the acid-sensitive cyclopropyl ether.
Step-by-step asymmetric synthesis workflow utilizing Ellman's chiral auxiliary.
Pharmacological Applications and Target Pathways
(R)-1-(3-cyclopropoxyphenyl)ethanamine is not a standalone drug; rather, it is a highly privileged fragment utilized in the synthesis of complex active pharmaceutical ingredients (APIs).
Case Study 1: Human dUTPase Inhibitors (Oncology/Infectious Disease)
Deoxyuridine triphosphatase (dUTPase) is a preventive DNA repair enzyme that hydrolyzes dUTP to dUMP, preventing the misincorporation of uracil into DNA. Inhibiting this enzyme is a validated strategy to induce apoptosis in rapidly dividing cancer cells or pathogens. According to patent literature[US8530490B2] [1], uracil compounds featuring a sulfonamide structure utilize the (R)-1-(3-cyclopropoxyphenyl)ethanamine moiety to occupy a specific hydrophobic sub-pocket in the enzyme. The (R)-configuration precisely aligns the cyclopropoxy ring to maximize van der Waals interactions, significantly boosting inhibitory potency compared to racemic or un-substituted variants.
Case Study 2: HIV Antiviral Agents
In the development of next-generation HIV reverse transcriptase and integrase inhibitors [WO2013006738A1][2], spatial geometry is paramount to overcoming viral mutations. The chiral ethanamine linker acts as a rigid hinge, directing the cyclopropoxyphenyl group to shield the core pharmacophore from solvent exposure while simultaneously anchoring the molecule within the viral enzyme's active site.
Case Study 3: CNS Therapeutics (Neurodegeneration)
For compounds targeting Gaucher's disease, Parkinson's disease, and Lewy body dementia, penetrating the blood-brain barrier (BBB) is the primary hurdle. Imidazo[1,5-a]pyrimidinyl carboxamides utilize this specific amine building block[WO2017176961A1] [4]. The cyclopropoxy group is strategically chosen here because it lowers the topological polar surface area (TPSA) compared to a free phenol or alcohol, dramatically enhancing passive BBB permeability while providing metabolic shielding against hepatic CYP450 enzymes.
Mechanism of dUTPase inhibition by compounds containing the chiral amine.
Analytical Characterization Standards
To ensure the integrity of the synthesized or procured building block, rigorous analytical validation is required before downstream API synthesis:
-
Chiral HPLC: Essential for verifying the enantiomeric excess (e.e. > 98%). Standard conditions utilize a Chiralcel OD-H or AD-H column with a Hexane/Isopropanol/Diethylamine mobile phase.
-
¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include the cyclopropyl methine proton (multiplet, ~3.7 ppm), the cyclopropyl methylene protons (multiplets, ~0.7-0.8 ppm), and the chiral methine proton adjacent to the amine (quartet, ~4.1 ppm).
-
LC-MS: ESI+ mode should display a strong [M+H]⁺ peak at m/z 178.1.
References
- Title: Uracil compound or salt thereof having human deoxyuridine triphosphatase inhibitory activity Source: United States Patent US8530490B2 URL
- Title: Compounds for the treatment of HIV Source: World Intellectual Property Organization WO2013006738A1 URL
- Title: Imidazo [1,5-a]pyrimidinyl carboxamide compounds and their use in the treatment of medical disorders Source: World Intellectual Property Organization WO2017176961A1 URL
